molecular formula C24H25ClO5 B11150568 methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11150568
M. Wt: 428.9 g/mol
InChI Key: PPGCDVULYQVAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as a tert-butylbenzyl ether, a chloro group, and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification with 4-tert-butylbenzyl Alcohol: The chloro-substituted chromen-2-one is then reacted with 4-tert-butylbenzyl alcohol in the presence of a base like potassium carbonate to form the ether linkage.

    Esterification: Finally, the methyl acetate moiety is introduced through esterification using reagents such as methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl mercaptan: A related compound with a similar tert-butylbenzyl group but different functional groups.

    4-tert-Butylbenzyl chloride: Another similar compound with a chloro group instead of the chromen-2-one core.

Uniqueness

Methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its chromen-2-one core, combined with the tert-butylbenzyl ether and chloro substituents, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 2-[7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C24H25ClO5/c1-14-17-10-19(25)21(12-20(17)30-23(27)18(14)11-22(26)28-5)29-13-15-6-8-16(9-7-15)24(2,3)4/h6-10,12H,11,13H2,1-5H3

InChI Key

PPGCDVULYQVAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.